N-(2-carbamoylphenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
The compound “N-(2-carbamoylphenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and also has amide groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of reagents like Yamaguchi reagent .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, etc., would typically be determined experimentally. Some properties might be predicted based on the structure of the molecule .Scientific Research Applications
Inhibition of NF-kappaB and AP-1 Gene Expression
The structure-activity relationship studies of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, a derivative closely related to the compound of interest, were explored for its potential to inhibit transcription mediated by both NF-kappaB and AP-1 transcription factors. This research focused on improving oral bioavailability through cell-based activity tests and examining gastrointestinal permeability. The critical role of the carboxamide group and the influence of various substitutions on the pyrimidine ring's positions were highlighted, showing its significance in maintaining activity against these transcription factors (Palanki et al., 2000).
HIV-1 Reverse Transcriptase Inhibition
A novel series of substituted N-(2-(2,3-dioxoindolin-1-yl)acetyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide was designed, synthesized, and evaluated for in vitro Reverse Transcriptase (RT) inhibitory activity. This research combined structural features from leading scaffolds of known RT inhibitors, identifying compounds with higher RT inhibitory activity than the standard rilpivirine. This highlights the potential for derivatives of the compound to serve as potent non-nucleoside HIV-1 reverse transcriptase inhibitors (Devale et al., 2017).
Asymmetric Hetero-Diels-Alder Reactions
Research on asymmetric hetero-Diels-Alder reactions utilizing novel chiral dihydropyrimidine compounds, including a derivative structurally similar to the compound of interest, has been conducted. These compounds were prepared and structurally characterized, revealing their potential applications in developing stereoselective synthetic methodologies. The crystalline structures provided insights into their stereochemistry and possible applications in organic synthesis (Elliott et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c1-17-12(20)8(6-15-13(17)21)11(19)16-9-5-3-2-4-7(9)10(14)18/h2-6H,1H3,(H2,14,18)(H,15,21)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTPEEGDKHEQGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)NC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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